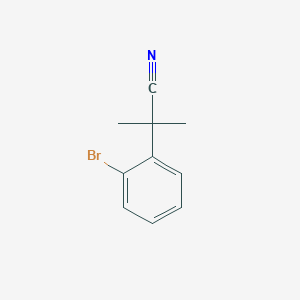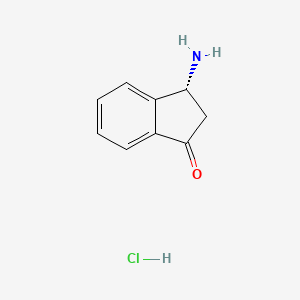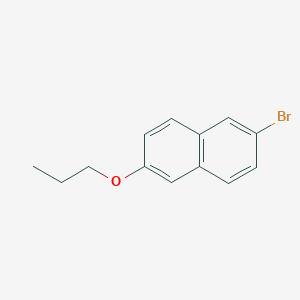
2-(2-溴苯基)-2-甲基丙腈
描述
2-(2-Bromophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromophenyl)-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PI3K/mTOR 抑制剂的合成和中间体用途
2-(2-溴苯基)-2-甲基丙腈是合成各种 PI3K/mTOR 抑制剂的重要中间体。例如,Lei 等人(2015 年)讨论了化合物 (7) 的合成,该化合物是许多 PI3K/mTOR 抑制剂中的重要中间体,它源自 6-溴喹啉-4-醇和 2-(4-硝基苯基)乙腈,经过一系列步骤,包括硝化、氯化、烷基化、还原和取代 (Lei 等人,2015).
自由基环化反应
与 2-(2-溴苯基)-2-甲基丙腈密切相关的 2-(2-溴苯基)乙基基团已被用作自由基环化反应中的构建模块,以合成三环和四环杂环。Allin 等人(2005 年)描述了使用 2-(2-溴苯基)乙基甲磺酸酯对唑进行烷基化以合成自由基前体,从而导致与唑相连的新 6 元环 (Allin 等人,2005).
氢键分子结构
与 2-(2-溴苯基)-2-甲基丙腈在结构上相关的化合物(如 2-苄基-3-(2-溴苯基)丙腈)的分子结构因其氢键链而引人注目。Calderón 等人(2006 年)强调了这些分子如何通过氢键连接成链,这对于分子工程和设计具有重要意义 (Calderón 等人,2006).
偶氮化合物研究和自由基介导的降解
偶氮化合物,可以包括 2,2'-偶氮二(2-甲基丙腈),通常用于研究药物化合物的自由基介导降解。Wells-Knecht 和 Dunn(2019 年)描述了在 AIBN 分解过程中形成的稳定产物的用途,该产物与 2-(2-溴苯基)-2-甲基丙腈密切相关,作为研究自由基物种动力学形成的标记 (Wells-Knecht 和 Dunn,2019).
作用机制
In the Suzuki-Miyaura coupling, the bromophenyl group acts as an electrophile, reacting with a boron reagent in the presence of a palladium catalyst . The bromine atom in the bromophenyl group is replaced by the group attached to the boron atom in the boron reagent . This reaction is generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .
生化分析
Biochemical Properties
2-(2-Bromophenyl)-2-methylpropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic flux and changes in metabolite levels .
Cellular Effects
The effects of 2-(2-Bromophenyl)-2-methylpropanenitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Bromophenyl)-2-methylpropanenitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This inhibition can result in changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Bromophenyl)-2-methylpropanenitrile change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Bromophenyl)-2-methylpropanenitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Bromophenyl)-2-methylpropanenitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-(2-Bromophenyl)-2-methylpropanenitrile can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways .
Metabolic Pathways
2-(2-Bromophenyl)-2-methylpropanenitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered metabolic processes and the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-(2-Bromophenyl)-2-methylpropanenitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of 2-(2-Bromophenyl)-2-methylpropanenitrile within tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of 2-(2-Bromophenyl)-2-methylpropanenitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and metabolism. The localization of 2-(2-Bromophenyl)-2-methylpropanenitrile within cells can determine its effects on cellular processes and overall function .
属性
IUPAC Name |
2-(2-bromophenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDHLARHDCOIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483528 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-06-1 | |
| Record name | 2-(2-Bromophenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70483528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)





